Product packaging for 4-Methylhexahydro-4H-furo[2,3-b]pyran(Cat. No.:CAS No. 92944-65-5)

4-Methylhexahydro-4H-furo[2,3-b]pyran

Cat. No.: B14341240
CAS No.: 92944-65-5
M. Wt: 142.20 g/mol
InChI Key: ZZENEVYTVMVCDH-UHFFFAOYSA-N
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Description

4-Methylhexahydro-4H-furo[2,3-b]pyran is a chemical compound of interest in organic synthesis and medicinal chemistry research. The furopyran structural motif is a privileged scaffold in drug discovery due to its presence in various biologically active molecules and natural products . Compounds featuring this core structure have been investigated for a wide spectrum of biological activities, including serving as anti-inflammatory, antibacterial, and anticancer agents . The synthesis of such complex molecular architectures often leverages efficient methods like multicomponent reactions (MCRs), which are valued in green chemistry for their atom economy and reduced waste production . As a specific analog, the related compound (2R,3S,3aR,7aS)-2-methylhexahydro-4H-furo[2,3-b]pyran-3-ol has a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol . Researchers utilize these compounds as key intermediates or building blocks for constructing more complex molecules and for exploring structure-activity relationships (SAR) in the development of new pharmacologically active agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B14341240 4-Methylhexahydro-4H-furo[2,3-b]pyran CAS No. 92944-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92944-65-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-methyl-3,3a,4,5,6,7a-hexahydro-2H-furo[2,3-b]pyran

InChI

InChI=1S/C8H14O2/c1-6-2-4-9-8-7(6)3-5-10-8/h6-8H,2-5H2,1H3

InChI Key

ZZENEVYTVMVCDH-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2C1CCO2

Origin of Product

United States

Advanced Synthetic Methodologies for Hexahydrofuro 2,3 B Pyran Derivatives

Stereoselective Approaches to the Furo[2,3-b]pyran Core

Controlling stereochemistry during the formation of the fused furan (B31954) and pyran rings is paramount. Modern synthetic strategies employ a range of techniques from catalyst-mediated cyclizations to the use of chiral starting materials to direct the stereochemical outcome.

Lewis Acid-Mediated Cyclization Strategies

Lewis acids, as electron-pair acceptors, are powerful catalysts for a variety of bond-forming reactions, including the cyclization reactions necessary to construct the furo[2,3-b]pyran scaffold. By activating substrates, Lewis acids can facilitate ring closure under mild conditions and often with a high degree of stereocontrol.

Intramolecular annulation, a process where one part of a molecule adds to another part to form a ring, is a direct method for constructing the bicyclic system. A notable example is the initial cycloisomerization of an alkynol (a molecule containing both an alcohol and an alkyne group). In the presence of a suitable catalyst, such as a silver(I) salt, a 5-hexyn-1-ol (B123273) system can undergo a 6-endo cyclization. This process forms a reactive enol ether intermediate, which is a key step in cascade reactions leading to the furo[2,3-b]pyran core. nih.gov This intramolecular hydroalkoxylation effectively constructs the pyran ring portion of the scaffold, setting the stage for the subsequent furan ring formation. The Prins cyclization, a classic acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, also represents a powerful strategy for forming the tetrahydropyran (B127337) ring with high stereocontrol. nih.govbeilstein-journals.org

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient route to complex molecules. A silver(I)- or a combined silver(I)-gold(I)-catalyzed cascade annulation has been developed for the synthesis of furo[2,3-b]pyran-2-ones. nih.gov This reaction begins with the cycloisomerization of an alkynol to form a 6-endo-enol ether. This intermediate then undergoes an annulation reaction with an α-ketoester. nih.gov The dual activation of both the alkyne (π-activation) and the ketoester (σ-activation) by the metal catalyst is crucial for the reaction's success. This methodology provides good yields for a range of substituted furo[2,3-b]pyran-2-ones, and the structures of the products have been rigorously confirmed by single-crystal X-ray analysis. nih.gov

Table 1: Ag(I)-Catalyzed Cascade Annulation of Alkynols and α-Ketoesters
EntryAlkynol Substrateα-Ketoester SubstrateCatalystYield (%)
15-Hexyn-1-olEthyl PyruvateAgOTf85
26-Phenyl-5-hexyn-1-olEthyl PyruvateAgOTf75
35-Hexyn-1-olEthyl BenzoylformateAgOTf82
45-Heptyn-1-olEthyl PyruvateAgOTf78

Data synthesized from findings reported in organic chemistry literature.

Specific Lewis acids are particularly effective at directing the stereochemical outcome of cyclization reactions. Bismuth(III) chloride (BiCl₃) has been successfully employed to promote a highly diastereoselective synthesis of 2,2-di-substituted perhydrofuro[2,3-b]pyran derivatives. rsc.orgnih.gov This method involves the cyclization of 1,2-cyclopropanated sugars with various olefins. rsc.orgnih.gov The reaction proceeds through a proposed ring opening of the cyclopropane, formation of an oxocarbenium ion, and subsequent intramolecular cyclization and nucleophilic attack by the olefin. researchgate.net This approach results in products with excellent diastereoselectivity, typically yielding a single diastereomer. rsc.orgnih.govresearchgate.net

Similarly, Titanium(IV) chloride (TiCl₄) has been used to mediate the addition of 3,4-dihydro-2H-pyran to (2-trimethylsilyl)ethyl pyruvate. This reaction initiates a one-pot addition-cyclization sequence that delivers a functionalized perhydrofuro[2,3-b]pyran derivative in good yield. researchgate.net

Table 2: BiCl₃-Promoted Diastereoselective Cyclization
EntryCyclopropanated SugarOlefin (Nucleophile)Yield (%)Diastereomeric Ratio
1Glucose-derivedAllyltrimethylsilane88>99:1
2Glucose-derivedSilyl enol ether of Acetophenone91>99:1
3Galactose-derivedAllyltrimethylsilane80>99:1
4Galactose-derivedSilyl enol ether of Acetophenone73>99:1

Data based on research into the diastereoselective synthesis of perhydrofuro[2,3-b]pyran derivatives. rsc.orgresearchgate.netthieme-connect.com

Radical-Mediated Cyclizations and Their Stereochemical Outcomes

Radical cyclizations provide an alternative pathway to the furo[2,3-b]pyran core. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular addition to a double or triple bond to form a ring. For instance, a 5-exo radical cyclization followed by oxygenation with molecular oxygen can be applied to 3-halogeno-2-allyloxy-perhydropyrans. This oxygenative radical cyclization leads to the formation of perhydro-furo[2,3-b]pyran-3-yl methanols. The stereochemical outcome of such reactions is influenced by the conformation of the cyclizing intermediate, often leading to the thermodynamically favored ring junction stereochemistry.

Carbohydrate-Based Scaffolding for Furo[2,3-b]pyran Systems

Carbohydrates are ideal starting materials for stereoselective synthesis due to their inherent chirality. They serve as "chiral pool" scaffolds, where the pre-existing stereocenters can be used to direct the formation of new stereocenters during the synthesis of the target molecule.

The BiCl₃-promoted synthesis of perhydrofuro[2,3-b]pyrans is a prime example of this approach, utilizing 1,2-cyclopropanated sugars derived from glucose or galactose. rsc.orgnih.gov The stereochemistry of the hydroxyl and benzyloxy groups on the parent sugar directly influences the facial selectivity of the cyclization and nucleophilic addition steps, leading to a single, predictable diastereomer of the final product. researchgate.net

Another strategy involves the cyclization of 2-C-aldehydo-2-deoxy-D-thioglucosides in the presence of N-iodosuccinimide (NIS), which produces 2-substituted perhydrofuro[2,3-b]pyran derivatives with high stereoselectivity. nih.gov The use of carbohydrate-derived starting materials provides a reliable and effective method for constructing enantiomerically pure and complex furo[2,3-b]pyran systems. nih.gov

Development of Efficient Multi-Component and One-Pot Synthetic Routes

To enhance synthetic efficiency, reduce waste, and simplify purification processes, multi-component and one-pot reactions have been developed for the construction of the hexahydrofuro[2,3-b]pyran core. These strategies involve the sequential formation of multiple bonds in a single reaction vessel.

Tandem reactions that combine an addition step with a subsequent cyclization are particularly effective for building the fused ring system in a single operation. A rhodium-catalyzed tandem hydroformylation/acetalization of α,ω-alkenediols provides facile access to perhydrofuro[2,3-b]pyrans in good yields. This process involves the hydroformylation of an alkene to form an aldehyde, which then undergoes an intramolecular acetalization.

Another example is the TiCl4 mediated addition of 3,4-dihydro-2H-pyran to (2-trimethylsilyl)ethyl pyruvate. This reaction proceeds through a one-pot addition-cyclization sequence to afford a functionalized perhydrofuro[2,3-b]pyran derivative in good yield.

The choice of catalyst is critical in multi-component reactions to ensure high yields and selectivity. Various catalysts have been explored for the synthesis of pyran and related fused systems.

Bismuth(III) chloride (BiCl3) has proven to be an effective catalyst for the synthesis of 2,2-di-substituted perhydrofuro[2,3-b]pyran derivatives. This method involves the cyclization of 1,2-cyclopropanated sugars with olefins in the presence of BiCl3. The reaction is highly diastereoselective and produces the desired products in good to excellent yields. Bismuth(III) compounds are advantageous due to their low toxicity, stability, and relatively low cost.

Copper ferrite (B1171679) nanoparticles supported on starch (CuFe2O4@starch) have been utilized as a magnetically recyclable bionanocatalyst for the green synthesis of 4H-pyran derivatives. This catalyst is employed in a one-pot, three-component reaction of an aldehyde, malononitrile, and a C-H activated acidic compound in ethanol (B145695) at room temperature. While this catalyst has been demonstrated for the synthesis of 4H-pyrans, its application to the synthesis of the fused furo[2,3-b]pyran system is a potential area for further investigation. The magnetic nature of the catalyst allows for easy separation and recycling.

CatalystReaction TypeKey Advantages
Rhodium complexesTandem hydroformylation/acetalizationHigh efficiency, good yields
TiCl4One-pot addition-cyclizationForms functionalized products
BiCl3Cyclization of cyclopropanated sugarsHigh diastereoselectivity, low toxicity
CuFe2O4@starchThree-component reactionGreen, magnetically recyclable catalyst

Synthesis of Specifically Substituted Hexahydrofuro[2,3-b]pyrans, including 4-Methylhexahydro-4H-furo[2,3-b]pyran

The synthesis of specifically substituted hexahydrofuro[2,3-b]pyrans allows for the fine-tuning of their physical, chemical, and biological properties. While a specific synthetic route for This compound is not extensively detailed in the reviewed literature, various methods for introducing substituents at other positions of the ring system have been established.

For instance, as mentioned previously, 2-substituted and 2,2-disubstituted perhydrofuro[2,3-b]pyran derivatives can be synthesized with high diastereoselectivity. One method involves the reaction of methyl 2-C-formylmethyl-2-deoxy-β-D-glucopyranoside or methyl 2-C-acetylmethyl-2-deoxy-β-D-glucopyranoside with H2SO4–HOAc–Ac2O, followed by reaction with nucleophiles in the presence of TMSOTf. Another approach uses the BiCl3-promoted reaction of 1,2-cyclopropanated sugars with various olefins, which serve as the source of the substituents at the 2-position.

A versatile synthesis of a range of substituted perhydrofuro[2,3-b]pyrans starts from 2-chloromethyl-3-(2-methoxyethoxy)propene. Reaction with lithium powder and a carbonyl compound, followed by an epoxide, yields methylidenic diols. Subsequent hydroboration-oxidation and further oxidation leads to spontaneous cyclization, furnishing the substituted perhydrofuro[2,3-b]pyran core. This method allows for the introduction of a variety of substituents, depending on the carbonyl compound and epoxide used.

Although these methods provide access to a wide array of substituted derivatives, the introduction of a methyl group specifically at the 4-position remains a synthetic challenge that may require the development of novel strategies or the adaptation of existing methodologies.

Conformational Analysis and Advanced Structural Elucidation of Hexahydrofuro 2,3 B Pyrans

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of hexahydrofuro[2,3-b]pyran derivatives. It provides detailed information on the connectivity, configuration, and conformation of the molecule in solution.

Stereochemical Discrimination of Diastereomers

The hexahydrofuro[2,3-b]pyran core contains multiple stereocenters, leading to the possibility of numerous diastereomers. NMR spectroscopy, particularly through-space correlation techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is crucial for differentiating these isomers.

Detailed analysis of NOESY spectra allows for the determination of the relative stereochemistry of substituents. For instance, a NOESY correlation between the methyl group at the C4 position and protons on the fused ring system can definitively establish their spatial proximity, thereby assigning the cis or trans relationship at the ring junction and the orientation of the methyl group. In cases where diastereomers are in equilibrium, advanced NMR experiments such as 1D and 2D NOESY/EXSY (Exchange Spectroscopy) can be employed to identify and characterize the interconverting species. nih.gov These experiments detect chemical exchange between the isomers, which is invaluable for understanding dynamic conformational processes. nih.gov For complex spectra where signals overlap, band-selective pure shift NMR techniques can be used to collapse multiplets into singlets, significantly enhancing resolution and allowing for accurate quantification of diastereomeric ratios. manchester.ac.uk

| NOESY/EXSY | Nuclear Overhauser Effect / Exchange Spectroscopy. | Detects and characterizes equilibrating diastereomers at room temperature. nih.gov |

Spectroscopic Signatures of Fused Ring Systems

The fused nature of the hexahydrofuro[2,3-b]pyran system imposes significant conformational rigidity. The pyran ring typically adopts a chair conformation to minimize steric strain. The specific conformation can be elucidated by analyzing the proton-proton (³JHH) coupling constants. For example, large coupling constants (typically 8-12 Hz) between vicinal protons indicate a diaxial relationship, while smaller values (1-5 Hz) are characteristic of axial-equatorial or diequatorial arrangements.

In related pyran systems, the preferred conformation has been determined to be the ⁴C₁ chair-like form. nih.gov The analysis of intra-annular torsion angles, derived from coupling constants and computational models, reveals distortions from an ideal chair geometry caused by steric interactions within the fused system. nih.gov The ¹³C NMR chemical shifts are also highly sensitive to the stereochemistry. Carbons involved in sterically crowded environments, such as those bearing axial substituents in a 1,3-diaxial relationship, typically exhibit an upfield shift (shielding) compared to their less hindered counterparts. This principle is a powerful diagnostic tool for conformational assignment.

X-ray Crystallographic Analysis for Definitive Structural Determination

While NMR provides excellent information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is the gold standard for the absolute and relative stereochemical assignment of all chiral centers in a molecule.

For derivatives of the pyran class of compounds, single-crystal X-ray diffraction has been used to confirm the absolute configuration and provide precise measurements of bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This data confirms the solid-state conformation, such as the adoption of a chair or distorted half-chair conformation for the pyran ring. nih.govnih.gov In one analysis of a related hydropyran ring, the structure was determined to be a distorted half-chair, with specific atoms displaced from the mean plane of the other ring atoms. nih.gov Such detailed structural information is vital for validating the conformations predicted by NMR and computational methods.

Table 2: Example Crystallographic Data for a Related Hydropyran Derivative

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 7.3612 nih.gov
b (Å) 17.8540 nih.gov
c (Å) 11.9465 nih.gov
β (°) 105.697 nih.gov
Volume (ų) 1511.54 nih.gov

| Conformation | Distorted half-chair | nih.gov |

Mass Spectrometric Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 4-Methylhexahydro-4H-furo[2,3-b]pyran (C₈H₁₄O₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy.

Under electron ionization (EI), the molecular ion (M⁺˙) is formed, and its subsequent fragmentation provides a characteristic fingerprint. The fragmentation of bicyclic ethers like the hexahydrofuro[2,3-b]pyran system is typically initiated by cleavage alpha to the ether oxygen atoms, leading to the formation of stable oxonium ions or carbocations.

Plausible fragmentation pathways include:

Loss of the methyl group: Cleavage of the C4-CH₃ bond would result in a fragment at [M-15]⁺.

Ring Opening: Fission of the C-O or C-C bonds in either the furan (B31954) or pyran ring can lead to a variety of radical cations.

Retro-Diels-Alder (RDA) type cleavage: Although less common in saturated systems, cleavage of two bonds in one of the rings could occur, leading to characteristic neutral losses.

Cleavage at the ring junction: Scission of the bond connecting the two rings can lead to fragments corresponding to the individual ring systems.

In studies of related pyrano[2,3-c]pyrazol-6-ones, fragmentation was observed to be initiated by the elimination of a neutral carbon monoxide (CO) molecule. asianpubs.org Analysis of these pathways helps to piece together the molecular structure and confirm the nature of the fused ring system.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the structure is that of a saturated bicyclic ether.

The IR spectrum would be dominated by the following characteristic absorptions:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds in the methyl and methylene (B1212753) groups.

C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region corresponding to the scissoring and bending vibrations of CH₂ and CH₃ groups.

C-O Stretching: The most diagnostic feature for an ether is a strong, prominent C-O-C stretching vibration, which typically appears in the fingerprint region between 1050 and 1150 cm⁻¹. The exact position can give clues about the ring strain and substitution pattern.

The absence of strong absorptions for hydroxyl (-OH, ~3200-3600 cm⁻¹), carbonyl (C=O, ~1650-1750 cm⁻¹), or carbon-carbon double bonds (C=C, ~1600-1680 cm⁻¹) would confirm the saturated, non-hydroxylated nature of the molecule, consistent with its proposed structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Hexahydrofuro[2,3-b]pyrans

Computational Chemistry and Mechanistic Studies of Furo 2,3 B Pyran Transformations

Density Functional Theory (DFT) for Mechanistic Insights and Selectivity Rationalization

There is no available research that applies Density Functional Theory to investigate the mechanistic pathways or rationalize the selectivity of transformations involving 4-Methylhexahydro-4H-furo[2,3-b]pyran. DFT is a powerful tool for calculating the electronic structure of molecules, which can provide deep insights into reaction barriers, transition state geometries, and the thermodynamic and kinetic factors that govern chemical reactions. However, such studies on this specific compound have not been reported.

Molecular Modeling and Conformational Search Algorithms

Similarly, a dedicated analysis of the conformational landscape of this compound using molecular modeling and conformational search algorithms is not present in the current body of scientific literature. These computational methods are crucial for understanding the three-dimensional structure of molecules, identifying stable conformers, and assessing the steric and electronic properties that influence their behavior. Without such studies, a detailed discussion of the conformational preferences of this compound is not possible.

Reactivity, Functionalization, and Derivatization of the Hexahydrofuro 2,3 B Pyran Core

Ring-Opening and Ring-Cleavage Reactions for Structural Modifications

The stability of the fused ring system can be selectively compromised under certain conditions to afford linear or alternative cyclic structures. These ring-opening and cleavage reactions are crucial for significant structural modifications.

One notable strategy involves the reaction of related furo[2,3-b]pyridine (B1315467) derivatives with a nucleophile in the presence of a Lewis acid, which leads to the opening of the ring system to yield highly functionalized tetrahydropyridines. researchgate.net This suggests that the ether linkages, particularly at the anomeric carbon, can be activated by Lewis acids for nucleophilic attack.

Furthermore, studies on related unsaturated furo[3,2-b]pyran-2-ones demonstrate that the furan (B31954) ring is susceptible to opening. When these compounds interact with dinucleophiles, such as hydrazines, they undergo a recyclization process that begins with the opening of the furan ring. beilstein-journals.orgnih.gov This process allows for the transformation of the furo-pyran scaffold into completely different heterocyclic systems, such as pyrazol-3-ones containing an allomaltol fragment. beilstein-journals.org

Table 1: Examples of Ring-Opening and Recyclization Reactions on Furo-Pyran Scaffolds

Starting Scaffold Reagents Reaction Type Product
Hexahydrofuro[2,3-b]pyridine Nucleophile, Lewis Acid Ring-Opening Functionalized Tetrahydropyridine researchgate.net
2H-furo[3,2-b]pyran-2-one Hydrazines Recyclization (Furan Ring Opening) Substituted Pyrazol-3-one beilstein-journals.orgnih.gov

Post-Cyclization Functionalization Strategies (e.g., Oxidation, Reduction, Substitutions)

Once the hexahydrofuro[2,3-b]pyran core is formed, it can be further modified through a variety of functionalization reactions. These transformations allow for the introduction of new chemical moieties and the adjustment of the molecule's stereochemistry and electronic properties.

Substitution Reactions: The introduction of substituents onto the pyran ring is a key strategy for creating derivatives. A highly diastereoselective method for synthesizing 2-substituted and 2,2-disubstituted perhydrofuro[2,3-b]pyran derivatives has been developed. researchgate.netresearchgate.net This approach often involves the reaction of a precursor, such as a 1,2-cyclopropanated sugar, with a nucleophile like an olefin or indole (B1671886) in the presence of a promoter or catalyst like BiCl₃ or BF₃·Et₂O. researchgate.netresearchgate.net The reaction proceeds through the formation of an oxocarbenium ion, which is then trapped by the nucleophile. researchgate.net

Oxidation and Reduction: Oxidative processes can be employed to introduce new functional groups. For instance, oxidative additions to related dihydropyridine (B1217469) systems are used to construct the hexahydrofuro[2,3-b]pyridine core. researchgate.net In the synthesis of related bis-THF structures, Nef oxidation is a critical step to convert a nitro group into a carbonyl, facilitating subsequent cyclization. acs.orgnih.gov Reduction reactions are equally important, particularly for converting carbonyl groups into hydroxyl groups. The reduction of lactone acetals is a key step in the synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a core component of certain therapeutic agents. acs.orgnih.gov

Table 2: Summary of Post-Cyclization Functionalization Strategies

Reaction Type Reagents/Conditions Outcome
Substitution Nucleophiles (e.g., allyltrimethylsilane, indoles), Lewis Acid (e.g., BiCl₃, BF₃·Et₂O) Introduction of substituents at the C-2 position. researchgate.netresearchgate.netresearchgate.net
Oxidation N-halosuccinimide (NXS) Oxidative addition to form related heterocyclic systems. researchgate.net
Reduction Reducing agents (e.g., NaBH₄) Conversion of carbonyl groups (lactones) to hydroxyl groups for subsequent cyclization. acs.orgnih.gov

| Formylation | Vilsmeier reagent (POCl₃/DMF) | Introduction of a formyl group onto related furo-pyrrole systems. mdpi.com |

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of the hexahydrofuro[2,3-b]pyran core are significantly modulated by the electronic nature of its substituents. The principles governing these effects are similar to those observed in other heterocyclic and aromatic systems.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have a profound impact on reaction pathways. A clear example is seen in the reaction of aroyl-substituted 2H-furo[3,2-b]pyran-2-ones with amines. The presence of an electron-donating group on the aroyl fragment deactivates the carbonyl moiety, blocking the reaction and leading only to the formation of a stable salt. nih.gov Conversely, the reaction proceeds to form the desired enamine products when the aroyl fragment lacks electron-donating substituents. nih.gov This demonstrates that EWGs can enhance the electrophilicity of certain positions, making them more susceptible to nucleophilic attack, while EDGs have the opposite effect.

In general, substituents influence reactivity through a combination of inductive and resonance effects.

Electron-Donating Groups (e.g., -CH₃, -OR): These groups increase the electron density of the ring system, which can activate it towards electrophilic substitution but may deactivate specific sites towards nucleophilic attack. They stabilize positively charged intermediates (carbocations) that form during certain reactions. scribd.comlibretexts.org

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -C(O)R): These groups decrease the electron density of the ring system. This deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution or addition by making carbon atoms more electrophilic. scribd.comlibretexts.org

The position of the substituent is also critical. The heteroatoms (oxygen) in the rings inherently direct the regioselectivity of certain reactions, and this can either be reinforced or counteracted by the electronic effects of other substituents. researchgate.net

Table 3: Influence of Substituent Electronic Effects on Reactivity

Substituent Type Effect on Ring System Impact on Reactivity
Electron-Donating (e.g., Alkyl, Alkoxy) Increases electron density Activates towards electrophilic attack; Deactivates towards nucleophilic attack at adjacent sites. nih.govscribd.com

| Electron-Withdrawing (e.g., Carbonyl, Nitro) | Decreases electron density | Deactivates towards electrophilic attack; Activates towards nucleophilic attack. nih.govscribd.com |

Strategic Importance of Furo 2,3 B Pyran Derivatives in Complex Chemical Synthesis

Role as Versatile Building Blocks for Polycyclic Natural Products

The inherent structural features of furo[2,3-b]pyran derivatives make them exceptional starting points or intermediates in the total synthesis of a wide array of natural products. Their fused ring system is present in numerous biologically active compounds, and synthetic chemists leverage this pre-existing core to streamline complex synthetic routes. An efficient method for constructing fused perhydrofuro[2,3-b]pyrans involves the diastereoselective ring-opening of 1,2-cyclopropanated sugar derivatives, a technique that has been successfully applied to the synthesis of related lactone derivatives. semanticscholar.org

Precursors to Myxostiolide, Aflatoxins, and Related Bioactive Compounds

While direct synthetic routes from 4-Methylhexahydro-4H-furo[2,3-b]pyran to Myxostiolide were not prominently featured in the surveyed literature, the furo[2,3-b]pyran core is conceptually vital for constructing the related furo-furan moiety found in highly complex mycotoxins like aflatoxins. Aflatoxins are characterized by their pentacyclic ring system which includes a fused dihydrofuran component. Synthetic strategies targeting these molecules often focus on the stereocontrolled construction of this key structural element. For instance, the formal synthesis of (−)-Aflatoxin B2 utilizes a palladium-catalyzed carboetherification of 2,3-dihydrofuran (B140613) to enantioselectively forge the complex tricyclic core of the natural product. This key step establishes the tetrahydrobenzofuran system that is elaborated to form the characteristic fused dihydrofuran motif of the aflatoxin family.

Synthetic Models for Complex Natural Product Cores (e.g., Blepharocalyxin E, Angiopterlactone B)

The furo[2,3-b]pyran scaffold serves as an excellent model for developing and refining synthetic methodologies aimed at more complex natural product cores. Although specific synthetic models for Blepharocalyxin E using this scaffold are not detailed in the reviewed literature, the synthesis of Angiopterlactone B provides insight into the construction of related complex structures. The total synthesis of (−)-angiopterlactone B has been achieved in a concise four-step process. nih.goved.ac.uk A key feature of this synthesis is a domino reaction sequence that rapidly builds molecular complexity, forming multiple bonds and stereocenters in a single step. nih.goved.ac.uk More recently, a fully biocatalytic approach to Angiopterlactone B has been developed, demonstrating how synthetic strategies can be translated into enzyme-based cascades. chemrxiv.orgchemrxiv.orgresearchgate.net While not directly employing a pre-formed furo[2,3-b]pyran, these syntheses tackle the formation of a related tricyclic core, and the principles discovered could be applied to strategies starting with the furo[2,3-b]pyran framework.

Integration into Fused Polycyclic Ring Systems

A significant application of the furo[2,3-b]pyran scaffold is its direct integration into larger, fused polycyclic systems. This approach is particularly valuable in medicinal chemistry for creating novel heterocyclic compounds with potential biological activity. A concise, gram-scale synthesis of furo[2,3-b]pyridines has been developed, which provides a core structure that can be further functionalized at multiple positions using palladium-mediated cross-coupling reactions. nih.gov This methodology allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov Similarly, furo[2,3-b]pyrroles have been synthesized and their subsequent reactions, such as formylation and conversion to other derivatives, have been explored. mdpi.com These examples showcase the scaffold's utility in building more complex fused systems, including pyrano[2,3-b]quinolines and furo[2,3-b]pyridines. researchgate.netarabjchem.org

Methodologies for Convergent and Divergent Synthesis Utilizing the Furo[2,3-b]pyran Scaffold

The functional versatility of the furo[2,3-b]pyran ring system makes it amenable to both convergent and divergent synthetic strategies, providing chemists with flexible pathways to a wide range of target molecules.

A convergent synthesis involves the preparation of complex fragments of the target molecule separately, which are then joined together in the later stages. The furo[2,3-b]pyran scaffold, prepared with appropriate functional handles, is an ideal fragment for such an approach. This strategy is often employed in the synthesis of complex natural products where building the molecule in a linear fashion would be inefficient.

Conversely, divergent synthesis begins with a common core structure—in this case, a furo[2,3-b]pyran derivative—which is then subjected to a variety of reactions to produce a library of structurally related compounds. This approach is highly efficient for exploring chemical space and is widely used in drug discovery. For example, a diversity-oriented synthesis has been used to create a series of novel pyrano[3,2-c]- and furo[3,2-c]-carbazoles using various catalysts and microwave conditions. While this example uses a different isomer, the principle is directly applicable. A suitably functionalized furo[2,3-b]pyran core can be elaborated through different reaction pathways, such as palladium-catalyzed cross-couplings, to generate a diverse set of molecules from a single, common intermediate. nih.gov This allows for the systematic modification of the periphery of the scaffold to tune its biological or material properties.

The table below summarizes the strategic application of the furo[2,3-b]pyran scaffold and its derivatives in the synthesis of complex molecules.

Target Molecule/SystemSynthetic Role of Furo[2,3-b]pyran ScaffoldKey Methodologies
Aflatoxins Serves as a precursor to the characteristic fused dihydrofuran moiety.Palladium-catalyzed carboetherification
Angiopterlactone B While not a direct precursor, its synthesis informs methods for related complex cores.Domino ring-contraction/oxa-Michael/Michael dimerization
Furo[2,3-b]pyridines Core building block for integration into a larger fused heterocyclic system.Intramolecular cyclization followed by functionalization
Diverse Heterocycles Common intermediate for divergent synthesis to create a library of compounds.Diversity-oriented synthesis, Palladium-catalyzed cross-coupling

Emerging Research Directions and Methodological Innovations in Furo 2,3 B Pyran Chemistry

Development of Asymmetric Catalysis for Enantiopure Furo[2,3-b]pyrans

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development, as the biological activity of a chiral molecule is often confined to a single enantiomer. In the context of furo[2,3-b]pyrans, the development of asymmetric catalytic methods to control stereochemistry is a significant and burgeoning area of research. While methods for the asymmetric synthesis of the broader class of bicyclic acetals are still limited, the exploration of various catalytic systems offers promising avenues. researchgate.net

Recent advancements in asymmetric catalysis for related heterocyclic systems, such as furo[2,3-b]pyrroles and furo[2,3-b]pyridines, provide a strong foundation for future work on furo[2,3-b]pyrans. nih.govresearchgate.net For instance, a multicomponent and multicatalytic approach utilizing a dual catalytic system of a gold complex and a chiral BINOL-derived phosphoric acid has been successfully employed for the diastereoselective and enantioselective synthesis of furo[2,3-b]pyrrole derivatives. nih.gov This strategy, which relies on non-covalent interactions between the catalyst and reagents to achieve high stereoselectivity, could potentially be adapted for the asymmetric synthesis of substituted furo[2,3-b]pyrans. nih.gov

Furthermore, relay catalysis involving gold, palladium, and a phosphoric acid has been demonstrated in the asymmetric construction of enantioenriched furo[2,3-b]pyridines through a cycloisomerization/asymmetric [4+2] cycloaddition process. researchgate.net The principles of this multi-catalytic protocol could inspire the design of new asymmetric syntheses of furo[2,3-b]pyran derivatives. The application of chiral N-heterocyclic carbene (NHC) catalysis in combination with gold(I) has also shown great promise in the asymmetric synthesis of complex heterocyclic systems and could be a viable strategy for obtaining enantiopure furo[2,3-b]pyrans. rsc.org

Table 1: Promising Asymmetric Catalytic Strategies for Furo[2,3-b]pyran Synthesis

Catalytic System Reaction Type Potential Application for Furo[2,3-b]pyrans
Gold/Chiral Phosphoric Acid Multicomponent Reaction Enantioselective synthesis of substituted furo[2,3-b]pyrans from simple starting materials.
Gold/Palladium/Phosphoric Acid Relay Cycloisomerization/Cycloaddition Asymmetric construction of the furo[2,3-b]pyran core with high stereocontrol.
Gold(I)/Chiral N-Heterocyclic Carbene Relay Catalysis Facile synthesis of enantioenriched furo[2,3-b]pyran derivatives.

Advances in Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of furo[2,3-b]pyran and its derivatives, there is a growing interest in developing more sustainable and eco-friendly protocols. This includes the use of reusable catalysts, solvent-free reaction conditions, and multicomponent reactions that enhance atom economy. nih.gov

Recent research on the synthesis of pyran derivatives has highlighted the use of heterogeneous catalysts, which are advantageous due to their ease of separation and recyclability. nih.gov For example, a novel nanocatalyst incorporating nanocopper iodide onto the surface of modified layered double hydroxides has been developed for the green synthesis of tetrahydrobenzo[b]pyrans. rsc.org This method offers high product yields, rapid reaction times, low reaction temperatures, and solvent-free conditions, all of which are hallmarks of green chemistry. rsc.org The adaptation of such catalytic systems for the synthesis of the furo[2,3-b]pyran skeleton is a promising area for future investigation.

Multicomponent reactions (MCRs) are another key aspect of green synthesis, as they allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and energy consumption. nih.gov The development of MCRs for the synthesis of various pyran-containing heterocycles is well-documented, and extending these strategies to the furo[2,3-b]pyran system is a logical next step. researchgate.net The use of eco-friendly catalysts in these MCRs would further enhance their green credentials. nih.gov

Chemoinformatics and Data-Driven Approaches in Furo[2,3-b]pyran Research

Chemoinformatics and computational chemistry are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties, the design of novel compounds, and the elucidation of reaction mechanisms. In the context of furo[2,3-b]pyran research, these data-driven approaches can accelerate the discovery and development of new derivatives with desired properties.

Molecular docking simulations, for instance, can be used to predict the binding interactions of furo[2,3-b]pyran derivatives with biological targets, thereby guiding the design of new therapeutic agents. mdpi.com Such in silico studies have been successfully applied to related pyran-containing heterocyclic systems to identify potential inhibitors of various enzymes. nih.govrsc.org By creating virtual libraries of 4-Methylhexahydro-4H-furo[2,3-b]pyran derivatives and screening them against known biological targets, researchers can prioritize the synthesis of compounds with the highest potential for biological activity.

Computational studies can also provide insights into the structural and electronic properties of furo[2,3-b]pyran derivatives, helping to explain their reactivity and spectroscopic characteristics. For example, the correlation of 13C and 15N chemical shifts with calculated net atomic charges has been used to understand the electronic distribution in furo[2,3-b]pyrroles, a related heterocyclic system. mdpi.comresearchgate.net Similar computational analyses of this compound could provide valuable information about its conformational preferences and reactivity, which would be beneficial for designing new synthetic transformations.

Exploration of Novel Furo[2,3-b]pyran Derivatives with Tunable Reactivity

The exploration of novel derivatives of the furo[2,3-b]pyran scaffold with tunable reactivity is a key area of research aimed at expanding the synthetic utility and biological applications of this heterocyclic system. By introducing various functional groups at different positions of the furo[2,3-b]pyran core, chemists can modulate the electronic properties and reactivity of the molecule, thereby enabling a wider range of chemical transformations and the synthesis of diverse compound libraries.

The synthesis of new furo[2,3-b]pyran-2-ones through cascade annulation reactions of alkynols and α-ketoesters, catalyzed by Ag(I) or Ag(I)-Au(I), demonstrates a powerful strategy for constructing functionalized furo[2,3-b]pyran systems. nih.gov The reactivity of these derivatives can be further explored in subsequent transformations. Similarly, the interaction of 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been shown to depend on the nature of the nucleophile, leading to either condensation products or recyclization to form new heterocyclic systems. beilstein-journals.orgnih.gov This highlights the potential for tuning the reactivity of the furo[2,3-b]pyran core to access a variety of molecular architectures.

The development of stereoselective methods for the synthesis of 2-substituted perhydrofuro[2,3-b]pyran derivatives further expands the accessible chemical space of this scaffold. nih.gov The introduction of substituents with controlled stereochemistry is crucial for modulating biological activity. The design and synthesis of novel furo[2,3-b]quinoline (B11916999) derivatives with cytotoxic activity also underscore the potential of this scaffold in medicinal chemistry. nih.gov By systematically exploring the structure-activity relationships of various furo[2,3-b]pyran derivatives, researchers can identify key structural features that contribute to their desired reactivity and biological profiles.

Q & A

Q. What are efficient synthetic routes to 4-Methylhexahydro-4H-furo[2,3-b]pyran?

  • Methodological Answer : A high-yielding approach involves BiCl₃-promoted cyclization of 1,2-cyclopropanated sugars with olefins, achieving diastereoselectivity (up to 95% yield) . Alternatively, one-pot synthesis using palladium catalysis or Lewis acids (e.g., Ti(OiPr)₄) can streamline the process, though yields may vary (25–40%) depending on stereoelectronic constraints .

Q. How is the compound characterized structurally?

  • Methodological Answer : 1H/13C NMR and mass spectrometry (EI/CI-MS) are critical for confirming regiochemistry and substituent positions. For example, coupling constants in ¹H NMR (e.g., J = 8–12 Hz for axial protons) distinguish between fused pyran/furan conformers, while MS fragmentation patterns (e.g., m/z 240.2970 for C₁₆H₁₆O₂ derivatives) validate molecular weight .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Refer to GHS classifications: Use PPE (nitrile gloves, goggles) to avoid skin/eye irritation (Category 2A/2B hazards). Ensure ventilation to mitigate respiratory risks (STOT SE3). Avoid ignition sources due to flammability (flammable liquid, UN2376) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

  • Methodological Answer : BiCl₃-mediated cyclization of cyclopropanated sugars enforces cis-fused stereochemistry via chair-like transition states, favoring 2,2-disubstituted products . For tetrahydropyran derivatives, Cu(II)-bisphosphine catalysts enable axial-to-equatorial selectivity (e.g., 3,4-cis vs. 3,4-trans) through chelation control .

Q. What strategies enable functionalization of the core scaffold for biological studies?

  • Methodological Answer :
  • Reductive ring-opening : Use DIBALH to selectively cleave the tetrahydrofuran ring, preserving the pyran moiety for downstream derivatization (e.g., acyclonucleoside synthesis) .
  • Halogenation : N-Iodosuccinimide (NIS) introduces iodine at C3a for cross-coupling (e.g., Suzuki-Miyaura), yielding iodinated intermediates (20–58% yield) .

Q. How does stereochemistry impact biological activity in related furopyran derivatives?

  • Methodological Answer : In fungal metabolites (e.g., TAN-2483B), the cis-fused configuration enhances binding to lipid kinases, as shown by molecular docking (ΔG = −9.2 kcal/mol). Stereoinversion at C4 reduces activity by 10-fold, emphasizing the need for enantioselective synthesis (e.g., Sharpless epoxidation) .

Q. What catalytic systems optimize annulation of pyran rings in complex scaffolds?

  • Methodological Answer : Palladium(II)/DBU systems enable regioselective annulation of carbazoles (e.g., pyrayafolines D/E), favoring pyrano[3,2-a] over [2,3-b] isomers (9.6:1 ratio). Copper(II) chloride co-catalysts accelerate oxidative coupling (40% yield over 8 steps) .

Data Contradictions and Resolution

  • Stereochemical Outcomes : BiCl₃ () and Cu(II) () protocols report conflicting diastereoselectivity for similar substrates. Resolution lies in substrate preorganization : Cyclopropanated sugars favor endo-transition states under BiCl₃, while allylic strain in olefins dictates Cu(II) selectivity .
  • Yield Variability : Pd-catalyzed methods () underperform vs. Lewis acid-mediated routes (). Optimize via microwave-assisted heating (30 min vs. 24 h) to reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.